molecular formula C19H32N12O7 B601255 2-6-Capreomycin IA CAS No. 62639-89-8

2-6-Capreomycin IA

Cat. No. B601255
CAS RN: 62639-89-8
M. Wt: 540.54
InChI Key:
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Description

Capreomycin IA is an antibiotic used in combination with other antibiotics for the treatment of tuberculosis . Specifically, it is a second-line treatment used for active drug-resistant tuberculosis . It is given by injection into a vein or muscle . Capreomycin IA is an analog of Capreomycin and is shown to have antibacterial activity.


Molecular Structure Analysis

The molecular formula of Capreomycin IA is C25H44N14O8 . The molecular weight is 540.54.

Scientific Research Applications

Impurities in Capreomycin and Their Identification

Capreomycin, including 2-6-Capreomycin IA, is primarily used to treat multidrug-resistant tuberculosis. However, its clinical utility is limited due to adverse reactions, significantly influenced by impurities in the drug. A study by Liu et al. (2018) improved methods to detect and isolate impurities in capreomycin sulfate. This research contributes to understanding the role of impurities in its toxicity and efficacy.

Genetic Basis of Capreomycin Resistance

Research by Maus et al. (2005) explored the genetic basis of resistance to capreomycin in Mycobacterium tuberculosis. The study found that mutations in the tlyA gene, which encodes an rRNA methyltransferase, confer resistance to capreomycin, highlighting the antibiotic's molecular target and resistance mechanisms.

Genome-wide Analysis of Capreomycin Action

A study by Fu and Shinnick (2007) used Affymetrix oligonucleotide GeneChips to conduct a genome-wide analysis of capreomycin's action on Mycobacterium tuberculosis. The results indicate that capreomycin significantly affects multiple pathways in the bacterium, including cell wall processes and intermediate metabolism, providing a comprehensive view of its bactericidal activity.

Structural Insights and SAM Binding

Witek et al. (2016) investigated the structural and functional aspects of the TlyA enzyme in relation to its interaction with S-adenosyl-l-methionine (SAM), crucial for capreomycin sensitivity in M. tuberculosis. This research offers insights into the enzyme's role and potential mechanisms of action, which are pivotal for understanding how capreomycin functions at a molecular level (Witek et al., 2016).

Capreomycin's Interaction with Ribosomal Proteins

Lin et al. (2014) demonstrated that capreomycin inhibits the interaction between ribosomal proteins L12 and L10, integral to the function of the 50S ribosomal subunit. This finding suggests a novel mechanism by which capreomycin inhibits protein synthesis in M. tuberculosis (Lin et al., 2014).

Molecular Mechanisms of Drug Resistance

A study by Du et al. (2014) explored the molecular mechanisms of capreomycin resistance in Mycobacterium. Identifying mutations leading to resistance offers critical insights into how the bacteria adapt and survive antibiotic treatment.

Binding Properties of Capreomycin to Copper(II)

Stokowa et al. (2012) investigated capreomycin's unique binding properties with copper(II). This research provides insights into the drug's potential chelating capabilities, which could be significant for its therapeutic action and interactions with other biological molecules (Stokowa et al., 2012).

Insights into Capreomycin Resistance

Ali et al. (2021) explored the impact of mutations in the S-adenosyl-L-methionine binding motif in TlyA on capreomycin resistance. This research provides further understanding of how specific genetic changes can lead to decreased drug efficacy (Ali et al., 2021).

properties

IUPAC Name

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGCTBYTRMLWCB-MRSVHRRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CN)CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891322
Record name 2-6-Capreomycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-6-Capreomycin IA

CAS RN

62639-89-8
Record name Capreomycin IIA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062639898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-6-Capreomycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPREOMYCIN IIA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TL5Q9SM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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